N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide

IDO2 Indoleamine 2,3-dioxygenase Immuno-oncology

Procure this structurally differentiated indole-5-carboxamide to access underexplored N-substituent chemical space. The isoxazol-4-yl-propyl group confers distinct hydrogen bonding (4 acceptors) and moderate lipophilicity (logP 3.3), enabling scaffold-hopping comparisons against SD-169 (p38α MAPK IC₅₀ 3.2 nM) and PSB-1410 (MAO-B IC₅₀ 0.227 nM). Its documented IDO2 activity (IC₅₀ 51 µM) provides a starting point for developing IDO2-selective probes—a recognized unmet need. With MW 269.30 and compliance with Lipinski rules, it offers ample property space for further functionalization. Ideal for CNS drug discovery programs requiring physicochemical benchmarking of isoxazole-containing N-substituents. Verify availability for your matrix SAR studies.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 1904194-76-8
Cat. No. B2773349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide
CAS1904194-76-8
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C(=O)NCCCC3=CON=C3
InChIInChI=1S/C15H15N3O2/c19-15(17-6-1-2-11-9-18-20-10-11)13-3-4-14-12(8-13)5-7-16-14/h3-5,7-10,16H,1-2,6H2,(H,17,19)
InChIKeyFFGHZYIOCINMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,2-Oxazol-4-yl)propyl]-1H-indole-5-carboxamide (CAS 1904194-76-8): Compound Identity and Scaffold Context


N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide (CAS 1904194-76-8, molecular formula C₁₅H₁₅N₃O₂, MW 269.30 g/mol) is a synthetic heterocyclic compound belonging to the indole-5-carboxamide class . The molecule features an indole-5-carboxamide core linked via a propyl spacer to an isoxazole (1,2-oxazole) ring at the 4-position. This scaffold family is established in medicinal chemistry: the unsubstituted parent 1H-indole-5-carboxamide (SD-169) is a potent p38α MAPK inhibitor (IC₅₀ 3.2 nM) , while N-aryl indole-5-carboxamides such as PSB-1410 achieve subnanomolar MAO-B inhibition (IC₅₀ 0.227 nM) [1]. The target compound introduces an isoxazol-4-yl-propyl N-substituent that is structurally distinct from both the unsubstituted parent and the dichlorophenyl-bearing analogs, representing an underexplored chemical space within this pharmacophore family. The compound is commercially available as a research chemical, with a predicted logP of 3.3 and 4 rotatable bonds .

Why N-[3-(1,2-Oxazol-4-yl)propyl]-1H-indole-5-carboxamide Cannot Be Substituted by Generic Indole-5-Carboxamides


The indole-5-carboxamide scaffold supports diverse biological activities depending critically on the N-substituent identity. Unsubstituted 1H-indole-5-carboxamide (SD-169) potently inhibits p38α MAPK (IC₅₀ 3.2 nM) , while N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) achieves subnanomolar MAO-B inhibition (IC₅₀ 0.227 nM, >5,700-fold selective over MAO-A) [1]. The target compound's isoxazol-4-yl-propyl substituent differs fundamentally from both: it introduces a heterocyclic hydrogen bond acceptor (isoxazole N and O) separated from the carboxamide by a three-carbon flexible linker, whereas SD-169 bears no N-substituent and PSB-1410 carries a rigid, electron-withdrawing 3,4-dichlorophenyl group. These structural differences predict altered target engagement profiles, binding kinetics, and physicochemical properties. The only publicly reported activity for this compound—inhibition of mouse IDO2 with IC₅₀ 51,000 nM [2]—is biologically distinct from the primary targets of either SD-169 or PSB-1410, confirming that N-substituent identity redirects pharmacological activity. Interchanging this compound with a generic indole-5-carboxamide would therefore yield non-comparable experimental outcomes.

Quantitative Procurement-Relevant Differentiation Evidence for N-[3-(1,2-Oxazol-4-yl)propyl]-1H-indole-5-carboxamide


IDO2 Inhibition Profile vs. IDO1-Selective Indole Carboxamides: A Distinct Isoform Selectivity Fingerprint

The target compound exhibits an IC₅₀ of 51,000 nM (51 μM) for inhibition of mouse indoleamine 2,3-dioxygenase 2 (IDO2) in a cell-based kynurenine formation assay using HEK293T cells transfected with mouse IDO2 [1]. In contrast, the potent IDO1 inhibitor from Bristol-Myers Squibb patent US9765018 Example 114 (a structurally distinct indole-containing carboxamide) achieves an IC₅₀ of 22 nM against IDO1 in IFN-γ-stimulated human HeLa cells, representing an approximately 2,300-fold difference in potency [2]. A structurally closer comparator, 1-(5-carboxyindol-1-yl)propan-2-one-derived cPLA2α inhibitor (indole-5-carboxylic acid derivative), achieves IC₅₀ 120 nM against human isolated cPLA2α [3], still approximately 425-fold more potent than the target compound's IDO2 activity. The weak IDO2 inhibition combined with the absence of reported IDO1 activity suggests that this compound may possess an unusual IDO2-over-IDO1 selectivity profile that is rare among indole carboxamides, which typically favor IDO1 inhibition [1].

IDO2 Indoleamine 2,3-dioxygenase Immuno-oncology Tryptophan metabolism

N-Substituent-Driven Target Redirection: Isoxazole-Propyl vs. Dichlorophenyl vs. Unsubstituted Indole-5-Carboxamides

The indole-5-carboxamide scaffold yields dramatically different biological activities depending on the N-substituent. The unsubstituted parent 1H-indole-5-carboxamide (SD-169) inhibits p38α MAPK with IC₅₀ = 3.2 nM and 38-fold selectivity over p38β (IC₅₀ = 122 nM), with no activity against p38γ, ERK2, JNK-1, or MAPKAPK-2 at concentrations up to 50 μM . In contrast, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) is a subnanomolar MAO-B inhibitor (IC₅₀ = 0.227 nM, >5,700-fold selective over MAO-A) with no reported kinase activity [1]. The target compound carries an isoxazol-4-yl-propyl N-substituent that is structurally unrelated to either: it contains a heterocyclic ring (isoxazole) capable of hydrogen bonding and π-stacking, connected via a flexible three-carbon linker. The only reported activity is weak IDO2 inhibition (IC₅₀ = 51,000 nM) [2], indicating that the isoxazole-propyl group redirects target engagement away from both p38α MAPK and MAO-B. This property of N-substituent-driven target redirection is a well-documented class characteristic: a recent series of indole-based MAO-B inhibitors demonstrated that even subtle N-substituent modifications can shift IC₅₀ values by over 500-fold and alter selectivity indices by an order of magnitude (e.g., SI > 305 to > 3,649) [3].

MAO-B p38α MAPK Kinase inhibition Target selectivity Structure-activity relationship

Physicochemical Differentiation: Isoxazole-Propyl Linker Modulates logP and Hydrogen Bond Capacity vs. Aryl-Substituted Indole-5-Carboxamides

The isoxazol-4-yl-propyl N-substituent confers a distinct physicochemical profile compared to the aryl-substituted indole-5-carboxamides that dominate the literature. The target compound has a predicted logP of 3.3, molecular weight of 269.30 g/mol, 4 rotatable bonds, a topological polar surface area (TPSA) of approximately 67 Ų (calculated from 1 hydrogen bond donor + 4 hydrogen bond acceptors), and complies with all Lipinski Rule of Five criteria . In comparison, the potent MAO-B inhibitor PSB-1410 (N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide) has MW 305.16 g/mol, two chlorine atoms adding lipophilicity and molecular weight, and a rigid aromatic N-substituent with zero rotatable bonds between the carboxamide nitrogen and the dichlorophenyl ring [1]. The target compound's isoxazole ring provides two hydrogen bond acceptor sites (ring N and O) positioned at a distance of 4–6 Å from the carboxamide carbonyl via the flexible propyl linker, creating a spatially defined hydrogen bonding motif unavailable in dichlorophenyl or unsubstituted analogs. The isoxazole moiety in related indole-isoxazole hybrid systems has been associated with improved solubility and metabolic stability compared to purely aromatic substituents . These differences in logP, hydrogen bond capacity, and conformational flexibility predict distinct membrane permeability, solubility, and protein binding profiles that directly impact assay performance and in vivo behavior.

Lipophilicity logP Hydrogen bonding Physicochemical properties Drug-likeness

Indole-Isoxazole Hybrid Scaffold Validation: Anticancer Activity of Structurally Related Indole-3-Isoxazole-5-Carboxamides

A series of indole-3-isoxazole-5-carboxamide derivatives—regioisomeric to the target compound (which is an indole-5-carboxamide with isoxazole on the N-alkyl chain rather than fused to the indole)—were designed, synthesized, and evaluated for cytotoxic activity against Huh7 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colorectal cancer) cell lines using the sulforhodamine B (SRB) assay [1]. Several compounds in this series showed potent anticancer activities; three selected compounds caused G0/G1 phase cell cycle arrest in Huh7 cells accompanied by a significant decrease in CDK4 levels. A good correlation was obtained between theoretical bioavailability predictions (Molinspiration, Lipinski's Rule of Five) and experimental verification, establishing that the indole-isoxazole hybrid system is a validated platform for anticancer agent development [1]. The target compound differs from this series in two key respects: (1) the carboxamide is attached at the indole 5-position rather than the isoxazole 5-position, and (2) the isoxazole is connected via a propyl linker rather than being directly fused. These structural differences position the target compound as a scaffold-hopping probe to interrogate whether the anticancer activity of indole-isoxazole carboxamides is retained or altered when the carboxamide connectivity is reversed and a flexible linker is introduced. No direct cytotoxicity data exist for the target compound, making this a clear differentiation opportunity for procurement-driven research.

Anticancer Hepatocellular carcinoma Indole-isoxazole hybrids Cytotoxicity Cell cycle arrest

Synthetic Tractability and Commercial Availability: A Readily Accessible Entry Point for Indole-Isoxazole SAR Exploration

The target compound is accessible via a straightforward amide coupling between commercially available 1H-indole-5-carboxylic acid (CAS 1670-87-7, widely available from multiple vendors including Sigma-Aldrich at ≥97% purity) and 3-(isoxazol-4-yl)propan-1-amine (or its Boc-protected equivalent). This synthetic route mirrors the standard protocol used to prepare the well-characterized indole-5-carboxamide series reported by Tzvetkov et al., where N-substituted indole-5-carboxamides were synthesized in high overall yields via standard amide coupling procedures [1]. The target compound is commercially available from multiple chemical suppliers as a research-grade chemical, ensuring reproducible procurement without the need for custom synthesis . In contrast, the highly optimized MAO-B inhibitor PSB-1410 requires synthesis of N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide via coupling of 1H-indole-5-carboxylic acid with 3,4-dichloroaniline, a reaction that may be complicated by the reduced nucleophilicity of the electron-deficient aniline [1]. The target compound's aliphatic amine coupling partner (isoxazole-propylamine) is more nucleophilic than electron-deficient anilines, potentially simplifying synthesis and improving yields for laboratories establishing in-house SAR programs.

Synthetic accessibility Commercial availability Amide coupling Medicinal chemistry SAR

Evidence-Backed Application Scenarios for Procuring N-[3-(1,2-Oxazol-4-yl)propyl]-1H-indole-5-carboxamide


IDO2-Selective Chemical Probe Development for Immuno-Oncology Target Validation

The compound's documented IDO2 inhibitory activity (IC₅₀ = 51,000 nM), albeit weak, provides a starting point for developing IDO2-selective chemical probes—a significant unmet need given that most indole carboxamide inhibitors preferentially target IDO1 (IC₅₀ values 22–120 nM) and few selective IDO2 inhibitors exist [1]. Researchers can use this compound as a scaffold for systematic SAR optimization of the isoxazole-propyl linker length, isoxazole substitution pattern, and indole core modifications to improve IDO2 potency while maintaining selectivity over IDO1. The compound's compliance with Lipinski rules (MW 269.30, logP 3.3) provides ample property space for further functionalization without violating drug-likeness criteria. The availability of structural analogs with defined IDO1 activity (e.g., BMS US9765018 Example 114, IDO1 IC₅₀ = 22 nM) [2] enables direct selectivity profiling in parallel assays.

N-Substituent SAR Campaign to Map Target Engagement Redirection in the Indole-5-Carboxamide Pharmacophore

The indole-5-carboxamide scaffold exhibits remarkable target plasticity: the unsubstituted parent (SD-169) potently inhibits p38α MAPK (IC₅₀ 3.2 nM), PSB-1410 is a subnanomolar MAO-B inhibitor (IC₅₀ 0.227 nM), and the target compound shows weak IDO2 activity [1][2]. This compound fills a critical gap in the N-substituent diversity space by providing a heterocyclic alkyl linker (isoxazole-propyl) that is structurally orthogonal to the previously explored N–H, N-aryl, and N-alkyl series. Systematic procurement of this compound alongside SD-169, PSB-1410, and N-alkyl indole-5-carboxamide analogs enables a comprehensive matrix SAR study to define how N-substituent electronic character (heterocyclic vs. aryl vs. alkyl), hydrogen bonding capacity, linker flexibility, and lipophilicity collectively govern target selectivity across the kinome, MAO, and IDO enzyme families.

Scaffold-Hopping Probe for Indole-Isoxazole Hybrid Anticancer Lead Optimization

Indole-3-isoxazole-5-carboxamide hybrids have demonstrated validated anticancer activity against hepatocellular carcinoma (Huh7), breast cancer (MCF7), and colorectal cancer (HCT116) cell lines, with mechanistic evidence of G0/G1 cell cycle arrest and CDK4 downregulation [1]. The target compound represents a connectivity isomer: the carboxamide is attached at the indole 5-position with the isoxazole on the amine side chain, rather than at the isoxazole 5-position with the indole at the 3-position. Procuring this compound enables a direct scaffold-hopping comparison to determine whether the anticancer pharmacophore tolerates this connectivity reversal and linker insertion, potentially revealing new vectors for potency optimization or intellectual property generation distinct from the established indole-3-isoxazole-5-carboxamide series.

Physicochemical Benchmarking for CNS Penetration Optimization in Indole-5-Carboxamide Programs

With a predicted logP of 3.3 and MW of 269.30, the target compound occupies a favorable physicochemical space for CNS drug discovery (typically logP 2–5, MW <400) [1]. In comparison, PSB-1410 (N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide) has higher predicted lipophilicity (estimated logP >4.0) and MW 305.16, which may exceed optimal CNS parameters . The target compound's isoxazole ring introduces additional hydrogen bonding capacity (4 acceptors vs. 2 for SD-169) [2] that can be exploited to modulate P-glycoprotein efflux susceptibility and brain tissue binding. Researchers optimizing indole-5-carboxamide-based CNS therapeutics (e.g., MAO-B inhibitors for Parkinson's disease) can procure this compound as a physicochemical benchmark to evaluate how isoxazole-containing N-substituents affect parallel artificial membrane permeability (PAMPA), brain plasma ratio, and microsomal stability relative to dichlorophenyl and unsubstituted comparators.

Quote Request

Request a Quote for N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.